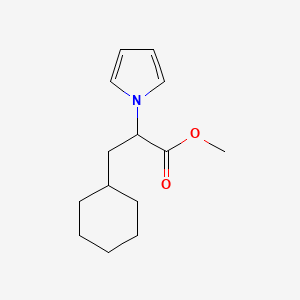

methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate

Description

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with two distinct substituents: a cyclohexyl group at the 3-position and a 1H-pyrrol-1-yl moiety at the 2-position. The molecular formula is inferred as C₁₃H₁₈NO₂ (molecular weight ≈ 220.24 g/mol). The methyl ester enhances solubility in organic solvents, making the compound a candidate for pharmaceutical intermediates or agrochemical synthesis.

Properties

IUPAC Name |

methyl 3-cyclohexyl-2-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJBCIMDMSGUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate typically involves the following steps:

Starting Materials: Cyclohexyl bromide, pyrrole, and methyl acrylate.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Ammonia or primary amines for amide formation.

Major Products Formed

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanol.

Substitution: Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanamide.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Cyclohexyl bromide, pyrrole, and methyl acrylate.

- Reaction Conditions : Conducted under inert atmosphere conditions (nitrogen or argon) using solvents such as tetrahydrofuran or dimethylformamide.

Industrial production may utilize similar methods but on a larger scale, optimizing conditions like temperature and pressure to maximize yield and purity.

Chemistry

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate serves as a building block in organic synthesis. It is used to prepare more complex molecules, aiding in the development of new compounds with desirable properties.

Biology

The compound has been investigated for its biological activity , particularly its potential antimicrobial and anti-inflammatory properties. Research indicates that it may interact with biological macromolecules, modulating their activity through its cyclohexyl and pyrrole moieties .

Medicine

In the pharmaceutical field, this compound is explored as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits for various conditions, making it a candidate for further pharmacological studies .

Industry

The compound is also utilized in the development of specialty chemicals and materials with unique properties. Its versatility makes it valuable in creating products tailored for specific industrial applications.

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The findings suggested that modifications to the pyrrole ring could enhance antimicrobial efficacy against specific bacterial strains . -

Drug Discovery

Research focused on developing inhibitors for type 2 diabetes highlighted the potential of compounds similar to this compound. These studies emphasized the need for further exploration of structure-activity relationships to optimize therapeutic effects . -

Materials Science

Investigations into biocompatible coatings revealed that compounds derived from this compound could improve cell adhesion and proliferation on modified surfaces, indicating potential applications in biomedical devices .

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyrrole moieties can contribute to its binding affinity and specificity. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate with structurally related compounds from recent literature.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Comparisons

Structural Complexity and Substituent Effects The target compound’s cyclohexyl group increases steric hindrance and hydrophobicity compared to the smaller pyrrol-2-yl substituent in methyl 3-(1H-pyrrol-2-yl)propanoate . This reduces solubility in polar solvents but may enhance lipid membrane permeability in biological systems. Compound 133a incorporates a prenylated indole and dioxoisoindolinyl group, which introduce additional hydrogen-bonding sites and rigidity. Its higher molecular weight (432.47 g/mol) reflects extended conjugation, contrasting with the target compound’s simpler architecture.

Synthetic Methodology The target compound’s synthesis likely involves alkylation or coupling reactions to introduce the cyclohexyl and pyrrole groups, followed by esterification. This contrasts with 133a , which requires multi-step prenylation and oxidation, and methyl 3-(1H-pyrrol-2-yl)propanoate , synthesized via straightforward esterification.

Electronic and Reactivity Profiles

- The 1H-pyrrol-1-yl substituent in the target compound differs electronically from the 2-yl isomer in . The 1-position substitution may alter resonance stabilization and electrophilic substitution reactivity.

- The cyclohexyl group in the target compound could sterically hinder nucleophilic attacks at the ester carbonyl, whereas the prenyl group in 133a facilitates π-π stacking interactions in alkaloid frameworks.

Applications The target compound’s balance of hydrophobicity and hydrogen-bonding capacity makes it suitable for metalloenzyme inhibition studies or as a chiral ligand. Compound 133a is tailored for indole alkaloid synthesis, leveraging prenylation to mimic natural product biosynthetic pathways. Methyl 3-(1H-pyrrol-2-yl)propanoate serves as a versatile precursor for pyrrole-functionalized polymers or coordination complexes.

Biological Activity

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and enzyme modulation. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexyl group and a pyrrole ring, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 201.28 g/mol. The structural formula can be represented as:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes, contributing to its anti-inflammatory properties.

- Receptor Interaction : It may interact with specific receptors in the body, modulating their activity and influencing various biological processes. This interaction can affect signaling pathways associated with inflammation and immune responses.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Activity : Due to its ability to inhibit COX-2 and LOX, the compound shows promise as an anti-inflammatory agent. Studies have demonstrated significant reductions in inflammatory markers in vitro and in vivo models .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroinflammation where oxidative damage plays a critical role .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-2-(1H-Pyrrol-1-yl)propanoic acid | Pyrrole ring, propanoic acid moiety | Anti-inflammatory, weak COX inhibition |

| (2S)-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid | Phenyl group, pyrrole ring | Moderate anti-inflammatory activity |

| Methyl 3-(1H-pyrrol-2-yl)propanoate | Pyrrole ring, propanoate structure | Antiviral activity observed |

The presence of both a cyclohexyl group and a pyrrole ring in this compound distinguishes it from other derivatives, potentially enhancing its biological efficacy and selectivity towards specific targets .

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

- Anti-inflammatory Efficacy : In a study examining various pyrrole derivatives, this compound displayed significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Effects : Research focused on neuroinflammation revealed that this compound could reduce microglial activation and subsequent neuroinflammatory responses, indicating potential applications in neurodegenerative disorders .

- Comparative Studies : When compared to other pyrrole derivatives, this compound exhibited superior activity against COX enzymes, making it a candidate for further development as an anti-inflammatory drug .

Q & A

Q. Q: What are the key considerations for synthesizing methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate, and how can reaction conditions be optimized?

A:

- Synthetic Route : A plausible method involves coupling cyclohexyl and pyrrole moieties via esterification or nucleophilic substitution. For pyrrole-containing analogs, refluxing in xylene with a dehydrogenation agent (e.g., chloranil) for 25–30 hours is effective, followed by alkaline workup and recrystallization from methanol .

- Optimization : Use factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical experimental design minimizes trial runs while capturing interactions between variables .

Basic Characterization Techniques

Q. Q: Which analytical methods are most reliable for characterizing this compound’s purity and structure?

A:

- Chromatography : HPLC with UV detection (using C18 columns) can resolve impurities. Reference standards (e.g., CRDC-classified methods) ensure accurate quantification .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR verifies ester carbonyl (∼1740 cm⁻¹) and pyrrole N–H stretches. X-ray crystallography (if crystalline) provides unambiguous structural confirmation .

Advanced Reaction Mechanism Analysis

Q. Q: How can conflicting data on reaction pathways for pyrrole-functionalized esters be resolved?

A:

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates. ICReDD’s workflow integrates computational path searches with experimental validation to reconcile discrepancies .

- Kinetic Studies : Use stopped-flow spectroscopy or in situ NMR to monitor real-time reaction progress and detect transient species .

Advanced Stability and Degradation

Q. Q: What factors influence the hydrolytic stability of the ester group under physiological conditions?

A:

- pH Effects : Ester hydrolysis accelerates in alkaline media due to nucleophilic attack by OH⁻. Buffered stability studies (pH 1–12) at 37°C can quantify degradation rates .

- Steric Shielding : The cyclohexyl group may hinder water access to the ester carbonyl, delaying hydrolysis. Molecular dynamics simulations can model steric effects .

Basic Experimental Design

Q. Q: How should researchers design experiments to minimize variability in yield and purity?

A:

- Factorial Design : Use a 2^k design (e.g., 2³ for temperature, solvent polarity, catalyst) to identify critical factors. Response surface methodology (RSM) optimizes interdependent variables .

- Control Strategies : Standardize reagent sources (e.g., anhydrous Na₂SO₄ for drying) and validate purification protocols (TLC/HPLC) for consistency .

Advanced Computational Applications

Q. Q: How can machine learning improve reaction yield predictions for similar esters?

A:

- Data Curation : Compile reaction datasets (yields, conditions) from PubChem or ICReDD’s databases. Feature engineering should include electronic (Hammett σ) and steric (Taft parameters) descriptors .

- Model Training : Train neural networks or gradient-boosted trees on curated data. Validate with k-fold cross-testing to ensure generalizability .

Advanced Toxicity and Safety

Q. Q: What safety protocols are recommended for handling pyrrole-containing esters?

A:

- PPE : Use OV/AG/P99 respirators for aerosolized particles and nitrile gloves resistant to esters. Full-body chemical suits are advised for bulk handling .

- Waste Management : Avoid aqueous discharge due to potential hydrolysis products. Incinerate in certified facilities with scrubbers for NOx/SOx .

Basic Structural Confirmation

Q. Q: How can researchers distinguish between regioisomers or stereoisomers in this compound?

A:

- Chiral Chromatography : Use polysaccharide-based HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .

- NOESY NMR : Correlate spatial proximity of cyclohexyl protons with pyrrole substituents to confirm stereochemistry .

Advanced Process Scale-Up

Q. Q: What reactor designs mitigate exothermic risks during large-scale synthesis?

A:

- Flow Chemistry : Continuous flow reactors (micro- or mesofluidic) enhance heat dissipation and reduce hot spots. CRDC guidelines recommend membrane-separated zones for hazardous intermediates .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman probes for real-time monitoring .

Basic Database Utilization

Q. Q: Which databases provide reliable physicochemical data for this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.